molecular formula C7H4ClIN4 B1370690 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine CAS No. 957035-27-7

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1370690
CAS No.: 957035-27-7
M. Wt: 306.49 g/mol
InChI Key: SJJALIFOBUEFSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-iodo-1H-pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce various biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chloro and iodo substituents, which enhance its versatility in synthetic chemistry. The iodo group, in particular, makes it a valuable intermediate for cross-coupling reactions, allowing for the formation of diverse and complex molecules .

Properties

IUPAC Name

4-chloro-6-(4-iodopyrazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN4/c8-6-1-7(11-4-10-6)13-3-5(9)2-12-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJALIFOBUEFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649986
Record name 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-27-7
Record name 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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